2-(4-nitrophenoxy)tetradecanoyl Chloride

Chemical Intermediate Acylating Agent Methodology

Standard myristoyl chloride (CAS 112-64-1) lacks a chromogenic reporter, preventing direct spectrophotometric monitoring of acylation efficiency. 2-(4-Nitrophenoxy)tetradecanoyl chloride resolves this by integrating a reactive acyl chloride with a UV-active 4-nitrophenoxy group at the C-2 position of the C14 chain, enabling real-time tracking of derivatization yield and stoichiometry. - Dual functionality: reactive acyl chloride + chromogenic 4-nitrophenoxy reporter - C14 chain mimics natural N-myristoylation for biological fidelity - Suitable for peptide, amino acid, and phospholipid derivatization Available from BenchChem with prompt global delivery for R&D procurement.

Molecular Formula C20H30ClNO4
Molecular Weight 383.9 g/mol
CAS No. 116526-84-2
Cat. No. B058349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitrophenoxy)tetradecanoyl Chloride
CAS116526-84-2
Molecular FormulaC20H30ClNO4
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C20H30ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(21)23)26-18-15-13-17(14-16-18)22(24)25/h13-16,19H,2-12H2,1H3
InChIKeyZLIHXFIEQYYLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenoxy)tetradecanoyl Chloride: Specialized Acylating Agent Overview


2-(4-Nitrophenoxy)tetradecanoyl chloride is a synthetic, alpha-substituted fatty acid chloride classified as an activated acyl electrophile . Its structure combines a reactive acyl chloride moiety with a chromogenic 4-nitrophenoxy group positioned at the C-2 carbon of a fourteen-carbon (myristoyl) chain, distinguishing it from simple fatty acid chlorides and enabling both covalent derivatization and spectrophotometric detection . The compound is utilized as a chemical intermediate for introducing a modified myristoyl group into peptides, amino acids, and phospholipid-like structures in a research and development context [1].

Why Generic Acyl Chlorides or Unmodified Myristoyl Derivatives Cannot Substitute


Procurement of a generic myristoyl chloride or a simple 4-nitrophenyl ester fails to replicate the dual functionality of 2-(4-nitrophenoxy)tetradecanoyl chloride. Simple fatty acid chlorides (e.g., myristoyl chloride, CAS 112-64-1) lack the chromogenic 4-nitrophenoxy reporter, preventing direct spectrophotometric tracking of acylation yield and stoichiometry [1]. Conversely, 4-nitrophenyl myristate (CAS 14617-85-7) is an ester-based lipase substrate with a different leaving group and reactivity profile, making it unsuitable for nucleophilic amine or alcohol acylation under the same conditions . The specific C14 chain length balances lipophilicity for membrane or protein interaction studies, whereas shorter (e.g., C8) or longer (e.g., C18) 2-(4-nitrophenoxy)alkanoyl chlorides will exhibit different partition coefficients, solubility, and biological recognition, invalidating direct substitution without experimental re-validation [2].

Quantitative Evidence Limitations


Data Availability for Head-to-Head Quantitative Comparisons

A comprehensive search of primary research literature, patents, and authoritative databases (excluding vendor-prohibited sites) was unable to identify head-to-head comparative studies or cross-study datasets containing quantitative performance metrics (e.g., % yield, rate constant, IC50, purity profile) for 2-(4-nitrophenoxy)tetradecanoyl chloride against its closest chemical analogs under a common experimental system . While the compound is structurally distinct and its acid form, α-(p-nitrophenoxy)myristic acid, has been characterized by elemental and spectral analysis, no direct, controlled comparison of reaction yield, selectivity, or biological activity versus close comparators could be located in the public domain [1]. Consequently, quantifiable differentiation that meets the evidence admission rules for this guide cannot be provided at this time.

Chemical Intermediate Acylating Agent Methodology

Application Scenarios Based on Structural Rationale


Chromogenic Myristoylated Peptide Substrates for Enzymatic Assays

Based on its structural design, the compound is suited for preparing N-myristoylated peptides where the 4-nitrophenoxy group allows for UV-Vis tracking of acylation degree and subsequent enzymatic cleavage. The C14 chain mimics the natural myristoyl post-translational modification, while the alpha-substitution provides a site for chromogenic detection that is absent in peptides prepared with unmodified myristoyl chloride [1].

Phospholipid Analogs with Built-In Spectroscopic Probe

The acyl chloride can react with glycero-phosphocholine or similar lipid backbones to produce phospholipid derivatives bearing a 4-nitrophenoxy-substituted fatty acid at the sn-1 or sn-2 position. The resulting lipid analogs retain a C14 chain length consistent with mammalian membrane phospholipids while incorporating a UV-active reporter for studying lipid metabolism or lipase activity .

Intermediate for α-Substituted Myristic Acid Derivative Libraries

As an activated acid chloride, this compound serves as a key intermediate for generating diverse amide, ester, or hydrazide libraries of α-(4-nitrophenoxy) myristic acid derivatives. The chloride form offers higher reactivity than the corresponding acid or methyl ester, enabling acylation under milder conditions. The established synthesis of the parent acid provides a foundational methodology for these efforts [1].

Technical Documentation Hub

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